Cas no 1362-42-1 (Absinthin)

Absinthin structure
Absinthin structure
Product Name:Absinthin
CAS-Nr.:1362-42-1
MF:C30H40O6
MW:496.64
MDL:MFCD00272148
CID:142993
PubChem ID:131751859
Update Time:2024-11-02

Absinthin Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Absinthin
    • ABSINTHII TINCTURA
    • Absinthiin
    • 5'',4'':6',7']dicyclohepta[1,2-b:1',2'-b']difuran-2,12(11H)-dione,3,3a,4,5,6,6a,6b,7,7a,8,9,10,10a,13a,13c,14b-hexadecahydro-6,8-dihydroxy-3,6,8,11,14,15-hexamethyl-,(3S,3aS,6S,6aR,6bS,7S,7aR,8S,10aS,11S,13aS,13bR,13cR,14bS)-
    • ABSYNTHIN
    • Absynthine
    • Sbsinthin
    • 5'',4'':6',7']dicyclohepta[1,2-b:1',2'-b']difuran-2,12(11H)-dione,3,3a,4,5,6,6a,6b,7,7a,8,9,10,10a,13a,13c,14b-hexadecahydro-6,8-dihydroxy-3,6,8,11,14,15-hexamethyl-,(3S,3aS,6S,6aR,6bS,7S,7aR,8S,10aS,11S,13aS,13bR,13cR
    • 2H-7,13b-Ethenopentaleno[1'',2'':6,7
    • Absinthin, 95%, from Artemisia absinthium L.
    • GTPL12458
    • CHIEF BITTER PRINCIPLE OF ARTEMISIA ABSINTHIUM
    • SCHEMBL873059
    • ABSINTHIN [MI]
    • (1R,2R,5S,8S,9S,12S,13R,14S,15S,16R,17S,20S,21S,24S)-12,17-dihydroxy-3,8,12,17,21,25-hexamethyl-6,23-dioxaheptacyclo[13.9.2.0(1,16).0(2,14).0(4,13).0(5,9).0(20,24)]hexacosa-3,25-diene-7,22-dione
    • Q332313
    • (+)-absinthin
    • FS-6929
    • CS-0009774
    • HY-N0742
    • C09286
    • 1362-42-1
    • OE5992O64P
    • s3288
    • CHEMBL4647301
    • NS00093995
    • CHEBI:2366
    • AC-35046
    • NSC-407315
    • DTXSID70929294
    • NSC 407315
    • UNII-OE5992O64P
    • NSC407315
    • 2H-7,2'':6,7
    • 5'',7']dicyclohepta[1,2-b:1',2'-b']difuran-2,12(11H)-dione, 3,3a,4,5,6,6a,6b,7,7a,8,9,10,10a,13a,13c,14b-hexadecahydro-6,8-dihydroxy-3,6,8,11,14,15-hexamethyl-,[3S-(3.alpha.,3a.alpha.,6.beta.,6a.alpha.,6b.beta.,7.alpha.,7a.beta.,8.alpha.,10a.beta.,11.beta.,13a.alpha.,13b.alpha.,13c.beta.,14b.beta.)]-
    • 12,17-Dihydroxy-3,8,12,17,21,25-hexamethyl-6,23-dioxaheptacyclo[13.9.2.01,16.02,14.04,13.05,9.020,24]hexacosa-3,25-diene-7,22-dione
    • Absinthin (VAN) (8CI)
    • Absinthin (van)
    • (1R,2R,5S,8S,9S,12S,13R,14S,15S,16R,17S,20S,21S,24S)-12,17-dihydroxy-3,8,12,17,21,25-hexamethyl-6,23-dioxaheptacyclo(13.9.2.01,16.02,14.04,13.05,9.020,24)hexacosa-3,25-diene-7,22-dione
    • (1R,2R,5S,8S,9S,12S,13R,14S,15S,16R,17S,20S,21S,24S)-12,17-dihydroxy-3,8,12,17,21,25-hexamethyl-6,23-dioxaheptacyclo(13.9.2.0(1,16).0(2,14).0(4,13).0(5,9).0(20,24))hexacosa-3,25-diene-7,22-dione
    • (1R,2R,5R,8S,9S,12S,13R,14S,15S,16R,17S,20S,21S,24S)-12,17-dihydroxy-3,8,12,17,21,25-hexamethyl-6,23-dioxaheptacyclo[13.9.2.01,16.02,14.04,13.05,9.020,24]hexacosa-3,25-diene-7,22-dione
    • (1R,2R,5S,8S,9S,12S,13R,14S,15S,16R,17S,20S,21S,24S)-12,17-dihydroxy-3,8,12,17,21,25-hexamethyl-6,23-dioxaheptacyclo[13.9.2.01,16.02,14.04,13.05,9.020,24]hexacosa-3,25-diene-7,22-dione
    • (3S,3aS,6S,6aR,6bS,7S,7aR,8S,10aS,11S,13aS,13bR,13cR,14bS)-3,3a,4,5,6,6a,6b,7,7a,8,9,10,10a,13a,13c,14b-Hexadecahydro-6,8-dihydroxy-3,6,8,11,14,15-hexamethyl-2H-7,13b-ethenopentaleno[1'',2'':6,7;5'',4'':6',7']dicyclohepta[1,2-b:1',2'-b']difuran-2,12(11H)-dione
    • DA-48568
    • (1R,2R,5R,8S,9S,12S,13R,14S,15S,16R,17S,20S,21S,24S)-12,17-dihydroxy-3,8,12,17,21,25-hexamethyl-6,23-dioxaheptacyclo(13.9.2.01,16.02,14.04,13.05,9.020,24)hexacosa-3,25-diene-7,22-dione
    • MDL: MFCD00272148
    • Inchi: 1S/C30H40O6/c1-12-11-18-20-21(30(12)24(18)29(6,34)10-8-17-14(3)27(32)36-25(17)30)15(4)19-22(20)28(5,33)9-7-16-13(2)26(31)35-23(16)19/h11,13-14,16-18,20-25,33-34H,7-10H2,1-6H3/t13-,14-,16-,17-,18+,20-,21-,22-,23-,24-,25-,28-,29-,30+/m0/s1
    • InChI-Schlüssel: PZHWYURJZAPXAN-ILOFNVQHSA-N
    • Lächelt: O=C1[C@@H](C)[C@@]2([H])[C@@]([H])(C3=C([C@@]4([H])[C@@]([H])([C@]3([C@](O)(C)CC2)[H])[C@]2(C=C([C@]34[C@@]4([H])OC(=O)[C@@H](C)[C@]4([H])CC[C@](C)(O)[C@]23[H])C)[H])C)O1

Berechnete Eigenschaften

  • Genaue Masse: 496.28200
  • Monoisotopenmasse: 496.282
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 36
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 1140
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 14
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 93.1A^2
  • Molekulargewicht: 496.6
  • XLogP3: 2.2

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 1.29±0.1 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 165-166 ºC (dec.)
  • Siedepunkt: 700.6°C at 760 mmHg
  • Flammpunkt: 230.8°C
  • Brechungsindex: 1.606
  • Löslichkeit: Insuluble (1.8E-3 g/L) (25 ºC),
  • PSA: 93.06000
  • LogP: 3.80240
  • Spezifische Rotation: D20 +107.0° (c = 1.9 in CHCl3); D20 +103.5° (c = 1.0 in CHCl3)

Absinthin Sicherheitsinformationen

Absinthin Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
A111600-1mg
Absinthin
1362-42-1
1mg
$ 91.00 2023-09-09
TRC
A111600-5mg
Absinthin
1362-42-1
5mg
$ 193.00 2023-09-09
TRC
A111600-50mg
Absinthin
1362-42-1
50mg
$ 1524.00 2023-09-09
DC Chemicals
DCY-110-20 mg
Absinthin
1362-42-1 >98%, Standard References Grade
20mg
$280.0 2022-03-01
S e l l e c k ZHONG GUO
S3288-1mg
Absinthin
1362-42-1
1mg
¥1270.54 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5S0983-1 mg
Absinthiin
1362-42-1
1mg
¥1115.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5S0983-1 mL * 10 mM (in DMSO)
Absinthiin
1362-42-1
1 mL * 10 mM (in DMSO)
¥3902.00 2022-04-26
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL84170-10MG
Absinthin
1362-42-1
10mg
¥7865.87 2024-12-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A21810-20mg
ABSINTHIN
1362-42-1 ,≥98%(HPLC)
20mg
¥1178.0 2023-09-09
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY068781-10mg
Absinthin, 95%, from Artemisia absinthium L.
1362-42-1 98%
10mg
¥1350.0 2023-09-15
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